methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloroacetyl group and the ester functionality makes it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate typically involves the acylation of a pyrrole derivative. One common method is the reaction of 4-(1H-pyrrol-2-yl)acetic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can also enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols to form amides or thioesters.
Oxidation: The pyrrole ring can be oxidized under specific conditions to form pyrrole-2,3-diones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Amides and thioesters: Formed from nucleophilic substitution reactions.
Pyrrole-2,3-diones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The chloroacetyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetyl-1H-pyrrole-2-carboxylate: Lacks the chloro group, making it less reactive in nucleophilic substitution reactions.
Ethyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its solubility and reactivity.
Uniqueness
Methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both the chloroacetyl and ester functionalities, which provide a balance of reactivity and stability. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications .
Properties
IUPAC Name |
methyl 4-(2-chloroacetyl)-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)6-2-5(4-10-6)7(11)3-9/h2,4,10H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWJZCSXCVANFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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